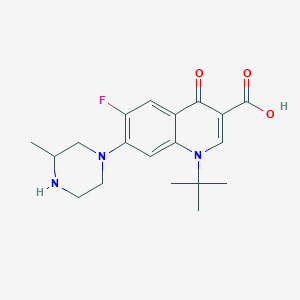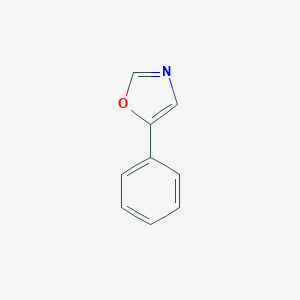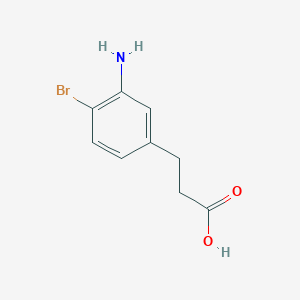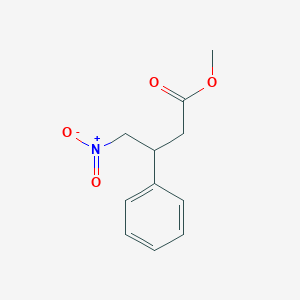
Methyl 4-nitro-3-phenylbutanoate
Vue d'ensemble
Description
Methyl 4-nitro-3-phenylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an ester that belongs to the class of nitro compounds and is commonly used as a precursor in the synthesis of other organic compounds.
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Applications
Methyl 4-nitro-3-phenylbutanoate: has been studied for its potential anti-inflammatory and analgesic effects. Research indicates that derivatives of this compound, particularly those with carboxylic acid analogues, have shown promising results in in vitro COX 1/2 and 5-LOX assays . These findings suggest that the compound could be used in the development of new medications to treat inflammation and pain.
Antioxidant Properties
The antioxidant capacity of Methyl 4-nitro-3-phenylbutanoate derivatives has also been explored. Compounds synthesized from this molecule have demonstrated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Enantioselective Synthesis
This compound plays a role in enantioselective synthesis, particularly in organocatalytic Michael reactions. The Michael addition is a fundamental chemical reaction in organic synthesis, and Methyl 4-nitro-3-phenylbutanoate can serve as a Michael acceptor due to its electron-deficient properties . This application is crucial for creating compounds with specific chirality, which is important in pharmaceuticals.
Synthesis of Bioactive Compounds
The Michael addition reactions involving Methyl 4-nitro-3-phenylbutanoate can lead to the synthesis of bioactive compounds like ®-Phenibut. Such compounds have various therapeutic applications and are of significant interest in medicinal chemistry .
Optical Properties in Nanomaterials
Research into the optical properties of curcuminoid molecules has led to the synthesis of novel derivatives, including those related to Methyl 4-nitro-3-phenylbutanoate . These derivatives are being studied for their potential applications in nanotechnology and materials science .
Propriétés
IUPAC Name |
methyl 4-nitro-3-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFQGMLHRHGKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-nitro-3-phenylbutanoate | |
CAS RN |
34687-03-1 | |
| Record name | Benzenepropanoic acid, b-(nitromethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


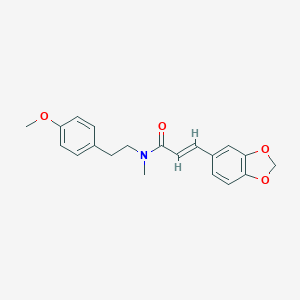

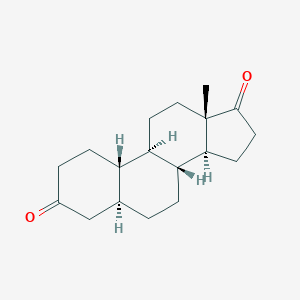

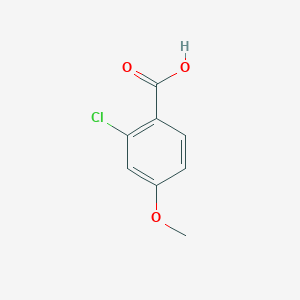
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

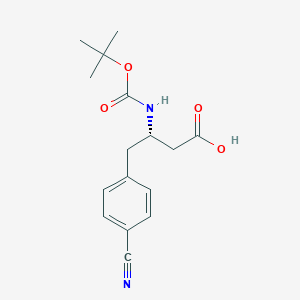
![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
